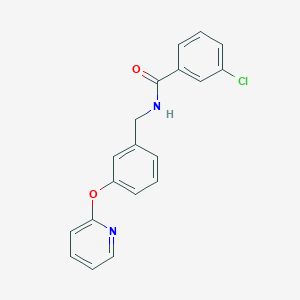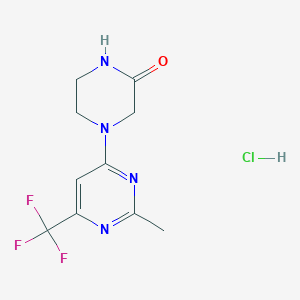
1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde, also known as MPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPCA is a pyrazole derivative that has been synthesized using various methods, and its unique chemical structure has been found to exhibit important biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Inhibitors
A study describes the use of pyrazole derivatives as starting materials for synthesizing a series of potent 5α-reductase and aromatase inhibitors. These compounds were evaluated for their inhibitory activities, with some showing high potency. This research underscores the potential of pyrazole derivatives in developing therapeutic agents targeting conditions related to the activity of these enzymes (El-Naggar et al., 2020).
Antimicrobial and Antioxidant Properties
Another study focused on the synthesis of quinolinyl chalcones containing a pyrazole group, demonstrating promising antimicrobial properties against various bacterial and fungal strains, as well as moderate antioxidant activity. This highlights the compound's utility in creating new antimicrobial agents (Prasath et al., 2015).
Molecular Structures and Supramolecular Assembly
Research into the synthesis of reduced bipyrazoles from a simple pyrazole precursor provided insights into their molecular structures and the formation of supramolecular assemblies. This work contributes to the understanding of the structural aspects of pyrazole derivatives and their potential applications in materials science (Cuartas et al., 2017).
Green Synthesis Approaches
A study reported the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst. This approach highlights the environmental benefits and efficiency of using green chemistry principles in the synthesis of pyrazole derivatives (Zolfigol et al., 2013).
Synthesis of Heterocyclic Compounds
Another application involves the synthesis of biogenetically possible 3-substituted pyrano-[2,3-a]carbazoles, showcasing the versatility of pyrazole derivatives in generating a diverse array of heterocyclic compounds. This research opens avenues for creating novel compounds with potential biological activities (Prabakaran & Prasad, 2009).
Eigenschaften
IUPAC Name |
2-(methoxymethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-8-6(4-9)2-3-7-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINXQZOIYLFMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=CC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)


![6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2663476.png)
![Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2663477.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2663480.png)


![1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B2663483.png)